N-Nonylthiourea

Descripción

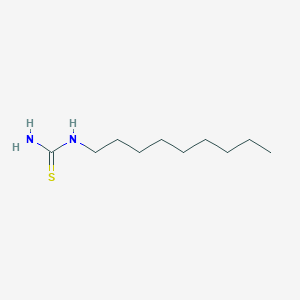

N-Nonylthiourea is a thiourea derivative characterized by a nonyl (C₉H₁₉) substituent attached to the thiourea core (-NH-CS-NH-). Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and sulfur-based reactivity.

Propiedades

Número CAS |

58349-09-0 |

|---|---|

Fórmula molecular |

C10H22N2S |

Peso molecular |

202.36 g/mol |

Nombre IUPAC |

nonylthiourea |

InChI |

InChI=1S/C10H22N2S/c1-2-3-4-5-6-7-8-9-12-10(11)13/h2-9H2,1H3,(H3,11,12,13) |

Clave InChI |

DOXBODWJDNHQOS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCNC(=S)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-noniltiourea se puede sintetizar mediante la reacción de nonilamina con disulfuro de carbono, seguida de la adición de amoníaco. La reacción generalmente ocurre en condiciones suaves y produce el derivado de tiourea deseado. Otro método común implica la reacción de isotiocianato de nonilo con amoníaco o aminas primarias .

Métodos de Producción Industrial: La producción industrial de N-noniltiourea a menudo implica el uso de reactores a gran escala donde la nonilamina y el disulfuro de carbono reaccionan en condiciones controladas. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. La reacción generalmente se lleva a cabo en presencia de un catalizador para mejorar la velocidad de reacción y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-noniltiourea experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados sulfonilo.

Reducción: Las reacciones de reducción pueden convertirlo en aminas correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el átomo de azufre es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente.

Productos Principales:

Oxidación: Derivados sulfonilo.

Reducción: Aminas correspondientes.

Sustitución: Varias tioureas sustituidas.

Aplicaciones Científicas De Investigación

Chemistry

N-Nonylthiourea serves as an important reagent in organic chemistry. It can be utilized as:

- A ligand in coordination chemistry, forming complexes with transition metals.

- A precursor for synthesizing other thiourea derivatives, which can have varied applications in medicinal chemistry.

Biology

Research has indicated that this compound exhibits biological activity that can be harnessed for various applications:

- Antimicrobial Activity : Studies have shown that thiourea derivatives can possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

- Anticancer Research : Similar compounds have demonstrated potential anticancer activity. This compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.

Medicine

The medical applications of this compound are primarily focused on its potential therapeutic effects:

- Drug Development : Its unique structure makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs.

- Mechanism Studies : Investigations into how this compound interacts with biological systems can provide insights into its mechanism of action, which is crucial for developing effective therapies.

Industry

In industrial applications, this compound is used in:

- Agricultural Chemicals : It can be employed as an active ingredient in pesticides or herbicides due to its biological activity.

- Material Science : The compound may be utilized in the development of specialty materials or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

- Cytotoxicity Assessment : Research on thiourea derivatives indicated that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

- Environmental Impact Studies : The environmental safety profile of this compound was evaluated, showing that while it possesses beneficial properties, careful assessment is necessary to understand its ecological implications when used in agricultural applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Ligand formation, precursor for synthesis | Versatile reagent for organic transformations |

| Biology | Antimicrobial and anticancer research | Significant activity against bacteria; cytotoxicity against cancer cells |

| Medicine | Drug development | Potential lead compound for new therapeutics |

| Industry | Agricultural chemicals, material science | Active ingredient in pesticides; used in specialty materials |

Mecanismo De Acción

El mecanismo de acción de la N-noniltiourea implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos. Esta inhibición puede interrumpir las vías metabólicas y conducir a efectos antimicrobianos. El átomo de azufre en el grupo tiourea juega un papel crucial en su reactividad y afinidad de unión .

Compuestos Similares:

Tiourea: El compuesto padre con una estructura más simple.

N-Feniltiourea: Contiene un grupo fenilo en lugar de un grupo nonilo.

N-Aliltiourea: Contiene un grupo alilo en lugar de un grupo nonilo

Singularidad: La N-noniltiourea es única debido a su larga cadena nonílica, que le confiere propiedades hidrófobas distintas. Esto lo hace particularmente útil en aplicaciones donde las interacciones hidrófobas son importantes, como en la formulación de ciertos polímeros y recubrimientos .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Thiourea Derivatives

Key Observations :

- Hydrophobicity: this compound’s long alkyl chain renders it highly hydrophobic, reducing solubility in polar solvents like water compared to N-Acetylthiourea or N,N′-Dimethylthiourea .

- Melting Points : Smaller substituents (e.g., methyl in N,N′-Dimethylthiourea) lower melting points, while aromatic or bulky groups (e.g., phenyl in N-Phenylthiourea) increase crystallinity .

Table 2: Reaction Compatibility of Substituents

Actividad Biológica

N-Nonylthiourea is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioureas, characterized by the general structure R-NH-C(S)-NH2, where R is a nonyl group in this case. This structural feature contributes to its unique biological properties, including its ability to interact with various biological targets.

- Inhibition of Enzymatic Activity :

- Thyroid Hormone Modulation :

- Anticancer Potential :

1. Effects on Developmental Biology

This compound has been studied for its effects on developmental processes in model organisms such as zebrafish. Research indicates that exposure to thioureas can lead to alterations in eye size and overall morphology due to thyroid hormone disruption .

| Study Focus | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Eye Size Reduction | Zebrafish | 0.2 mM | Significant reduction in eye size and morphological changes |

| Morphological Changes | Various Species | Variable | Inhibition of melanization and developmental delays |

2. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was assessed through MTT assays, revealing promising results.

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | EGFR pathway inhibition |

| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited the growth of MCF-7 cells through the modulation of the EGFR signaling pathway. The molecular docking analysis revealed a strong binding affinity, suggesting a potential role as an anticancer agent.

Case Study 2: Developmental Toxicity

Research involving zebrafish embryos exposed to this compound showed significant developmental toxicity characterized by reduced eye size and altered body morphology. These findings highlight the compound's potential goitrogenic effects due to thyroid hormone interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.